1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl group, a benzo[d][1,3]dioxole moiety, and a hydroxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-8-14(2-4-17(13)22)9-20(23)21-7-6-16(11-21)15-3-5-18-19(10-15)25-12-24-18/h2-5,8,10,16,22H,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILNMVADNTABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Pyrrolidinyl Formation: The pyrrolidinyl group can be formed through cyclization reactions involving amino acids or their derivatives.
Coupling Reactions: The benzo[d][1,3]dioxole moiety can be introduced via coupling reactions, such as Suzuki or Heck reactions, using appropriate halides and boronic acids.
Hydroxy-Methylphenyl Group Introduction: The hydroxy-methylphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methylphenyl group, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds, and amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of compounds containing benzo[d][1,3]dioxole structures exhibit anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the pyrrolidine ring is believed to enhance these effects by interacting with specific cellular targets.
Case Study:
A study on related compounds demonstrated that modifications to the benzo[d][1,3]dioxole structure could lead to increased potency against various cancer cell lines, including breast and liver cancer cells . The study utilized in vitro assays to measure cell viability and apoptosis rates.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Compounds with similar frameworks have been investigated for their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Study:
In a preliminary study, derivatives were tested for their ability to protect against oxidative stress-induced neuronal cell death. The results indicated significant protective effects, suggesting that the compound could be further explored for treating conditions like Alzheimer's disease .
Synthetic Applications
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone can serve as a model for developing new synthetic methodologies in organic chemistry. Its complex structure presents challenges that can lead to innovative synthetic strategies.
Data Table: Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Reflux with piperonal | Reaction with 20% NaOH in ethanol | 76% |
| Microwave-assisted synthesis | Rapid heating to enhance reaction rates | 85% |
| Solvent-free methods | Using solid-state reactions to improve yields | 90% |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole and pyrrolidinyl groups but differs in the presence of an alkenyl group.
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)ethanone: Similar to the target compound but lacks the hydroxy-methylphenyl group.
Uniqueness: The presence of the hydroxy-methylphenyl group in 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone, commonly referred to as a synthetic cathinone, is a compound of interest due to its potential psychoactive effects and its structural similarities to other known stimulants. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 289.3694 g/mol. The compound features a pyrrolidine ring and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.
The biological activity of this compound primarily stems from its interaction with neurotransmitter systems. It is hypothesized to act as a reuptake inhibitor for monoamines such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other stimulants and can lead to increased levels of these neurotransmitters in the synaptic cleft.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Stimulant Activity : Similar compounds have shown significant stimulant effects in animal models, leading to increased locomotor activity and potential for abuse.
- Antidepressant-like Effects : Some studies suggest that certain synthetic cathinones may exhibit antidepressant-like properties by enhancing serotonin levels.
- Neurotoxicity : There is evidence indicating that some derivatives can be neurotoxic at high doses, affecting dopaminergic neurons.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on 3,4-Methylenedioxy-alpha-pyrrolidinohexanophenone :
- Antimicrobial Activity :
- Inhibitory Activity on Cholinesterases :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and catalytic hydrogenation. Key steps include:
- Coupling of pyrrolidine derivatives : Use of ZnCl₂ or BF₃·Et₂O as Lewis acid catalysts to facilitate the formation of the pyrrolidinyl-benzodioxole moiety .
- Protection/deprotection of hydroxyl groups : For example, benzyl ether protection of phenolic groups to prevent unwanted side reactions during acylation .
- Optimization of solvent systems : Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates, while ethyl acetate or methanol aids in crystallization .
- Temperature control : Reactions involving sensitive intermediates (e.g., enol ethers) require cooling to 0°C to avoid decomposition .
Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel (60–120 mesh) with gradient elution .
Q. Which spectroscopic and chromatographic methods are most effective for structural validation and purity assessment?
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine CH₂ at δ 2.5–3.5 ppm) and confirm stereochemistry via NOESY .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) and detect isomers .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak at ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational tools like Mercury and SHELX aid in crystallographic analysis of this compound?
- Mercury (CCDC) : Visualize crystal packing, hydrogen-bonding networks, and void spaces. Use the "Materials Module" to compare packing motifs with analogs (e.g., benzo[d][1,3]dioxole derivatives) .
- SHELX : Refine X-ray diffraction data via SHELXL for small-molecule structures. Address twinning or disorder by adjusting HKLF 5 files and using TWIN/BASF commands .
Example Workflow : Solve the phase problem with SHELXD (charge-flipping algorithm), refine with SHELXL, and validate using R-factor (<5%) and residual electron density maps .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor-binding affinities?
- Stereochemical analysis : Synthesize enantiomers (e.g., R/S configurations at the pyrrolidine nitrogen) and evaluate via chiral HPLC (Chiralpak AD-H column) .
- Dose-response studies : Use radioligand binding assays (e.g., [³H]dopamine uptake inhibition) to clarify non-linear relationships between concentration and activity .
- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify active metabolites that may contribute to off-target effects .
Q. How can enantioselective synthesis be achieved for chiral centers in the pyrrolidine ring?
- Catalytic asymmetric hydrogenation : Employ Pd/C or Rh-based catalysts with chiral ligands (e.g., BINAP) to induce stereochemistry .
- Resolution via diastereomeric salts : React racemic mixtures with chiral acids (e.g., tartaric acid) and recrystallize in ethanol/water .
Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral GC/MS .
Q. What are the limitations in extrapolating in vitro data to in vivo models for this compound?
- Bioavailability challenges : Low solubility (<0.1 mg/mL in PBS) may necessitate formulation with cyclodextrins or lipid nanoparticles .
- Metabolic instability : Screen for CYP450-mediated degradation using human hepatocytes and identify metabolically stable analogs (e.g., fluorinated derivatives) .
- Species-specific differences : Compare pharmacokinetics in rodents vs. primates to assess translational relevance .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
